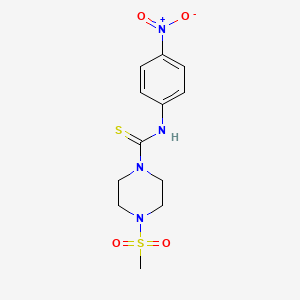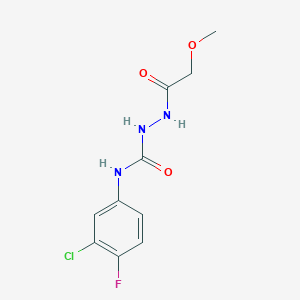![molecular formula C17H18BrClN2O2 B4116653 N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4116653.png)
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea
描述
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea, also known as BCEU, is a chemical compound that has been widely used in scientific research due to its unique properties. BCEU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用机制
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea inhibits the ERAD pathway by targeting the E3 ubiquitin ligase Hrd1, which is responsible for the degradation of misfolded proteins in the ER. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea binds to the transmembrane domain of Hrd1 and prevents its interaction with other proteins involved in the ERAD pathway, leading to the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been shown to induce ER stress and activate the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of several signaling pathways, including the PERK, IRE1, and ATF6 pathways. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea-induced ER stress has been shown to lead to apoptosis in some cell types and has been used to study the effects of ER stress on cell survival.
实验室实验的优点和局限性
One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea is its selectivity for the ERAD pathway, which allows for the specific study of this pathway in cells. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has also been shown to be effective in a wide range of cell types and has been used in both in vitro and in vivo experiments. However, N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea and its potential applications. One area of interest is the development of new compounds that target the ERAD pathway with improved selectivity and efficacy. Another area of interest is the study of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea in disease models, including cancer and neurodegenerative diseases, where ER stress and the UPR have been implicated in disease pathology. Additionally, the use of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea in combination with other compounds, such as proteasome inhibitors, may provide new insights into the regulation of protein quality control in the ER.
科学研究应用
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been widely used in scientific research for various purposes. One of the most common applications of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea is as a tool for studying the function of the endoplasmic reticulum (ER) in cells. N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea has been shown to selectively inhibit the ER-associated degradation (ERAD) pathway, which is essential for the quality control of proteins in the ER. This inhibition leads to the accumulation of misfolded proteins in the ER and can be used to study the effects of ER stress on cells.
属性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O2/c1-3-23-14-7-4-12(5-8-14)11(2)20-17(22)21-16-9-6-13(18)10-15(16)19/h4-11H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFJOAKAJBXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4116579.png)
![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4116604.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4116605.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)
![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)
![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116664.png)